molecular formula C10H9FN2 B8010600 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

Cat. No. B8010600
M. Wt: 176.19 g/mol
InChI Key: DCGKCBFAIJICIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C10H9FN2 and its molecular weight is 176.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Structural Characterization: Compounds related to 5-(4-Fluorophenyl)-1-methyl-1H-pyrazole have been synthesized and structurally characterized, indicating their potential in chemical research and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

  • Potential in Drug Discovery: Pyrazoles, including those with a 5-(4-Fluorophenyl) group, have been investigated for their potential in novel drug discovery, particularly for their antioxidant, anti-breast cancer, and anti-inflammatory properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

  • Analgesic and Anti-Inflammatory Effects: A specific pyrazole derivative, 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole, has been studied for its analgesic, anti-inflammatory, and vasorelaxant effects, offering insights into its potential pharmacological applications (Oliveira et al., 2017).

  • Antimicrobial Activities: Novel 1,5-diaryl pyrazole derivatives, including those with a 5-(4-fluorophenyl) group, have been synthesized and evaluated for their antibacterial and antifungal activities (Ragavan, Vijayakumar, & Kumari, 2010).

  • Monoamine Oxidase Inhibitory Activities: Certain 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-(1H)-pyrazole-1-carbothioamide derivatives have been evaluated for their monoamine oxidase (MAO) inhibitory activity, indicating potential applications in neuropsychiatric disorders (Koç et al., 2014).

  • Synthesis of Fluorinated Pyrazoles: Efficient synthesis methods for 4-fluoro-5-(perfluoroalkyl)pyrazoles have been developed, underscoring the chemical versatility and potential applications of fluorinated pyrazoles in various fields (Bouillon et al., 2001).

properties

IUPAC Name

5-(4-fluorophenyl)-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c1-13-10(6-7-12-13)8-2-4-9(11)5-3-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGKCBFAIJICIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-1-methyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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